molecular formula C19H24N2O3S B11511779 Benzenesulfonamide, N-[1-(4-hydroxy-5-isopropyl-2-methylphenylamino)ethylidene]-4-methyl-

Benzenesulfonamide, N-[1-(4-hydroxy-5-isopropyl-2-methylphenylamino)ethylidene]-4-methyl-

Cat. No.: B11511779
M. Wt: 360.5 g/mol
InChI Key: MGHXWJGPIPVGNI-UHFFFAOYSA-N
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Description

(E)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxy, methyl, propan-2-yl, and methanesulfonyl groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE typically involves a multi-step process. The initial step often includes the preparation of the core phenyl structure, followed by the introduction of the hydroxy, methyl, and propan-2-yl groups through various organic reactions such as Friedel-Crafts alkylation and hydroxylation. The final step involves the sulfonylation reaction to attach the methanesulfonyl group under controlled conditions, typically using reagents like methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA

Uniqueness

(E)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-N’-(4-METHYLBENZENESULFONYL)ETHANIMIDAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide

InChI

InChI=1S/C19H24N2O3S/c1-12(2)17-11-18(14(4)10-19(17)22)20-15(5)21-25(23,24)16-8-6-13(3)7-9-16/h6-12,22H,1-5H3,(H,20,21)

InChI Key

MGHXWJGPIPVGNI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=CC(=C(C=C2C)O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=CC(=C(C=C2C)O)C(C)C

Origin of Product

United States

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